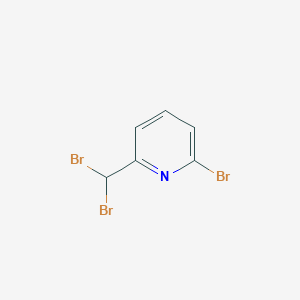

2-Bromo-6-(dibromomethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-6-(dibromomethyl)pyridine is a chemical compound with the CAS Number: 82315-66-0 . It has a molecular weight of 329.82 and its linear formula is C6H4Br3N .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-(dibromomethyl)pyridine is represented by the linear formula C6H4Br3N . The molecular weight of this compound is 329.82 . A study on 2,6-bis(bromo-methyl)pyridine using density functional theory (DFT) has been reported, which might provide insights into the molecular structure of 2-Bromo-6-(dibromomethyl)pyridine .Physical And Chemical Properties Analysis

2-Bromo-6-(dibromomethyl)pyridine is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure Elucidation

Synthesis, Structure Elucidation, Hirshfeld Surface Analysis, DFT, and Molecular Docking of New 6-Bromo-imidazo[4,5-b]pyridine Derivatives A series of novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized, and their structures were elucidated using various spectroscopic techniques and monocrystalline X-ray crystallography. Theoretical calculations were carried out using DFT and TD-DFT methods. Molecular docking studies indicated that these compounds could potentially inhibit S. aureus tyrosyl-tRNA synthetase, suggesting their application in the development of new antimicrobial agents (Jabri et al., 2023).

Ligand Synthesis and Complex Formation

Asymmetry and Steric Hindrance in Tripodal Ligands The synthesis of the unsymmetrical tripod FBrTPA from [(6-bromo 2-pyridylmethyl) (2-pyridylmethyl)] amine BrDPA was achieved. The ligand showed κ4-N coordination in its FeCl2 complex but exhibited decoordination in solution, indicating a κ3-N coordination mode. This study highlighted the impact of ligand asymmetry and steric hindrance on the coordination geometry and stability of metal complexes (Benhamou et al., 2011).

Catalysis and Liquid Crystal Synthesis

Unprecedented Negishi Coupling at C-Br in the Presence of a Stannyl Group The study presented a novel approach to synthesizing pyridinylstannanes using Negishi coupling, which were then utilized as key intermediates in the synthesis of new liquid crystalline materials with aromatic cores comprised of pyridine and thiophene rings. This research contributes to the field of material science by developing new methods for synthesizing liquid crystal materials (Getmanenko & Twieg, 2008).

Crystal Structure and Molecular Interactions

Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine This study focused on the crystal and molecular structure of a specific compound, emphasizing the molecular geometry and the intermolecular hydrogen bonding and π-π interactions present in the crystal packing. Understanding these interactions is crucial for the application of these compounds in various fields, including pharmaceuticals and material science (Rodi et al., 2013).

Safety and Hazards

The compound is considered hazardous and has been assigned the signal word 'Warning’ . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Wirkmechanismus

Target of Action

It is known that bromopyridines are often used as building blocks in organic synthesis , suggesting that they may interact with a variety of biological targets.

Mode of Action

As a bromopyridine derivative, it may participate in various chemical reactions, including cross-coupling reactions . These reactions could potentially alter the function of its biological targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-6-(dibromomethyl)pyridine is currently unavailable . Its physicochemical properties suggest that it may have high gi absorption and could potentially permeate the blood-brain barrier .

Action Environment

The action, efficacy, and stability of 2-Bromo-6-(dibromomethyl)pyridine may be influenced by various environmental factors. For instance, it should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

2-bromo-6-(dibromomethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADDHGFITKVJIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2430802.png)

![2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2430807.png)

![(5-Phenyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2430808.png)

![N-(4-chlorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2430810.png)

![(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2430814.png)

![3-(3,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2430820.png)